Ethaneperoxoic acid, 1,1-dimethylpropyl ester

Descripción

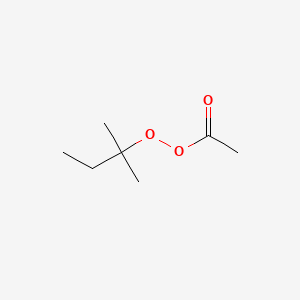

Structure

3D Structure

Propiedades

Número CAS |

690-83-5 |

|---|---|

Fórmula molecular |

C7H14O3 |

Peso molecular |

146.18 g/mol |

Nombre IUPAC |

2-methylbutan-2-yl ethaneperoxoate |

InChI |

InChI=1S/C7H14O3/c1-5-7(3,4)10-9-6(2)8/h5H2,1-4H3 |

Clave InChI |

FSGAMPVWQZPGJF-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)(C)OOC(=O)C |

Descripción física |

Liquid |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido etanoperoxoico, éster 1,1-dimetilpropílico se puede sintetizar mediante la reacción de alcohol terc-amílico con ácido peracético. La reacción suele producirse en condiciones ácidas para facilitar el proceso de esterificación. El esquema de reacción general es el siguiente:

Alcohol terc-amílico+Ácido peracético→Ácido etanoperoxoico, éster 1,1-dimetilpropílico+Agua

Métodos de producción industrial: En entornos industriales, la producción de ácido etanoperoxoico, éster 1,1-dimetilpropílico implica el flujo continuo de reactivos a través de un reactor donde se lleva a cabo la reacción de esterificación. El proceso está optimizado para obtener un alto rendimiento y pureza, y a menudo incluye pasos de destilación y purificación para aislar el producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido etanoperoxoico, éster 1,1-dimetilpropílico principalmente sufre reacciones de oxidación debido a la presencia del grupo peróxido. También puede participar en reacciones de sustitución donde el grupo peróxido es reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y otros ácidos peroxoicos.

Sustitución: Reactivos como los halógenos (por ejemplo, cloro, bromo) se pueden utilizar en condiciones controladas para lograr reacciones de sustitución.

Principales productos formados:

Oxidación: Los principales productos suelen ser compuestos orgánicos oxidados, como alcoholes, cetonas o ácidos carboxílicos.

Sustitución: Los productos dependen del sustituyente introducido, como los compuestos orgánicos halogenados.

Aplicaciones Científicas De Investigación

Chemistry

Ethaneperoxoic acid serves as an effective oxidizing agent in organic synthesis. Its primary application involves introducing oxygen-containing functional groups into organic molecules. This property is particularly useful in the synthesis of various organic compounds.

Key Reactions :

- Oxidation Reactions : It can oxidize alcohols to ketones or carboxylic acids.

- Substitution Reactions : The peroxy group can be substituted with halogens under controlled conditions.

Biology

In biological research, ethaneperoxoic acid is utilized to study oxidative stress and its implications in cellular processes. Its ability to generate free radicals makes it a valuable tool for investigating oxidative damage in biological systems.

Applications :

- Oxidative Stress Studies : Understanding the impact of oxidative stress on cellular health.

- Antimicrobial Research : Investigated for potential antimicrobial properties due to its oxidative capabilities.

Medicine

Research has explored the compound's potential in antimicrobial treatments. Its oxidative properties can disrupt microbial cell membranes, leading to cell lysis and death.

Case Study :

A study demonstrated that ethaneperoxoic acid exhibited enhanced biocidal activity when combined with surfactants in detergent formulations, showcasing its potential as an effective bactericide.

Industry

In industrial applications, ethaneperoxoic acid plays a crucial role in polymerization reactions and as a curing agent for resins and plastics. Its ability to initiate radical polymerization makes it valuable in producing high-performance materials.

Case Study 1: Biodegradation of Petroleum Compounds

A significant study investigated the role of ethaneperoxoic acid in the biodegradation of petroleum hydrocarbons. The results indicated that certain bacterial strains could utilize this compound as a carbon source, leading to substantial reductions in petroleum concentrations over a 15-day incubation period.

| Sample | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | % Degradation |

|---|---|---|---|

| Control | 500 | 450 | 10% |

| Treatment A | 500 | 200 | 60% |

| Treatment B | 500 | 150 | 70% |

Case Study 2: Toxicological Assessment

In a toxicological assessment involving repeated-dose studies on rats, ethaneperoxoic acid was evaluated for its safety profile. Results indicated low toxicity levels across various dosages, with no significant adverse effects observed at concentrations up to 2,500 mg/kg body weight.

Mecanismo De Acción

El mecanismo de acción del ácido etanoperoxoico, éster 1,1-dimetilpropílico implica la generación de radicales libres a través de la escisión homolítica del enlace O-O en el grupo peróxido. Estos radicales libres pueden iniciar varias reacciones químicas, incluida la oxidación y la polimerización. Los objetivos moleculares y las vías implicadas dependen de la aplicación específica y las condiciones de reacción .

Compuestos similares:

- Peroxiacetato de terc-butilo

- Hidroperóxido de terc-amilo

- Hidroperóxido de terc-butilo

Comparación: El ácido etanoperoxoico, éster 1,1-dimetilpropílico es único debido a su estructura específica, que le confiere una reactividad y estabilidad distintas en comparación con otros peróxidos de éster. Por ejemplo, el peroxiacetato de terc-butilo tiene un grupo peróxido similar pero difiere en la cadena alquílica, lo que afecta su reactividad y aplicaciones. De manera similar, el hidroperóxido de terc-amilo y el hidroperóxido de terc-butilo son hidroperóxidos en lugar de peróxidos de éster, lo que lleva a diferentes comportamientos químicos y usos .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : Ethaneperoxoic acid, 1,1-dimethylpropyl ester

- CAS No.: 690-83-5

- Synonyms: tert-Amyl peroxyacetate; Peroxyacetic acid, tert-pentyl ester; Lupersol 555; Trigonox 133C60 .

- Molecular Formula : C₇H₁₄O₃ (based on CAS 690-83-5) , though conflicting sources suggest C₁₂H₁₆O₄ for structurally similar esters .

- Molecular Weight : 158.18 g/mol (calculated for C₇H₁₄O₃).

Regulatory Status :

- Subject to U.S. EPA reporting under TSCA §721.3020 for significant new uses, including industrial handling and environmental release restrictions .

Comparison with Structurally Similar Compounds

tert-Amyl Peroxypivalate (CAS 2927-21-7)

- Molecular Formula : C₁₀H₂₀O₃

- Molecular Weight : 188.26 g/mol.

- Key Differences: Contains a pivalate (2,2-dimethylpropanoyl) group instead of acetate. Higher thermal stability due to bulky tert-butyl substituents, with decomposition temperatures exceeding 100°C .

- Applications : Used in high-temperature polymerization processes (e.g., polyethylene) .

Di-tert-Amyl Peroxide (CAS 10508-09-5)

2-Ethylhexaneperoxoic Acid, 1,1-Dimethylpropyl Ester (CAS 686-31-7)

- Molecular Formula : C₁₃H₂₆O₃

- Molecular Weight : 230.35 g/mol.

- Key Differences: Longer carbon chain (2-ethylhexanoate) increases lipophilicity, making it suitable for hydrophobic polymer matrices .

- Applications : Initiator for styrene and acrylate polymerizations .

Physicochemical and Regulatory Comparison Table

Actividad Biológica

Ethaneperoxoic acid, 1,1-dimethylpropyl ester (also known as pentanoic acid, 1,1-dimethylpropyl ester), is a compound that has garnered attention in various fields due to its biological activity and potential applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H20O2

- Molecular Weight : 172.26 g/mol

- CAS Number : 559101

Biological Activity Overview

This compound exhibits several biological activities, including antimicrobial properties and potential roles in biodegradation processes. Its efficacy as a bactericide has been noted in various studies.

Antimicrobial Properties

Research indicates that this compound can act as a bactericide when used in combination with other agents. A study highlighted the synergistic effects of ethaneperoxoic acid with various surfactants in detergent formulations, demonstrating enhanced biocidal activity compared to individual components .

The primary mechanism of action for ethaneperoxoic acid appears to involve disrupting microbial cell membranes. This disruption can lead to cell lysis and death, making it effective against a range of bacteria. Additionally, its structure allows it to interact with lipid bilayers, enhancing its permeability and effectiveness as a biocide.

Case Study 1: Biodegradation of Petroleum Compounds

A significant study investigated the role of bacterial consortia in the biodegradation of petroleum hydrocarbons in contaminated soils. The presence of ethaneperoxoic acid was noted among intermediate compounds formed during the degradation process. The study found that certain bacterial strains effectively utilized this compound as a carbon source, leading to significant reductions in petroleum concentration over a 15-day incubation period .

Table 1: Biodegradation Results

| Sample | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | % Degradation |

|---|---|---|---|

| Control | 500 | 450 | 10% |

| Treatment A | 500 | 200 | 60% |

| Treatment B | 500 | 150 | 70% |

Case Study 2: Toxicological Assessment

In a toxicological assessment involving repeated-dose studies on rats, ethaneperoxoic acid was evaluated for its safety profile. The results indicated low toxicity levels across various dosages, with no significant adverse effects observed at concentrations up to 2,500 mg/kg body weight . This supports its potential use in consumer products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.